molecular formula C11H13N3O B12118028 3-Acetyl-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

3-Acetyl-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B12118028
M. Wt: 203.24 g/mol
InChI Key: RICDKXVLPHVMSU-UHFFFAOYSA-N
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Description

3-Acetyl-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine typically involves the condensation of substituted 5-aminopyrazoles with acetylacetone or its derivatives. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting intermediate undergoes cyclization to form the pyrazolo[1,5-a]pyrimidine ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Acetyl-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of cellular signaling pathways, ultimately resulting in the suppression of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

IUPAC Name

1-(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethanone

InChI

InChI=1S/C11H13N3O/c1-6-5-7(2)14-11(12-6)10(9(4)15)8(3)13-14/h5H,1-4H3

InChI Key

RICDKXVLPHVMSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C)C(=O)C)C

Origin of Product

United States

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